molecular formula C13H16N2O4 B12913739 N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide CAS No. 78157-39-8

N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide

Cat. No.: B12913739
CAS No.: 78157-39-8
M. Wt: 264.28 g/mol
InChI Key: BUHXHBAHKSRDBZ-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxooxazolidin-3-yl)acetamide is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a hydroxy group, and an oxazolidinone ring. It is often used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxooxazolidin-3-yl)acetamide typically involves the reaction of 2,6-dimethylaniline with glyoxylic acid, followed by cyclization with ethylene glycol to form the oxazolidinone ring. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and heating under reflux .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxooxazolidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxooxazolidin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The oxazolidinone ring is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxooxazolidin-3-yl)acetamide
  • N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide

Uniqueness

N-(2,6-Dimethylphenyl)-2-hydroxy-N-(2-oxooxazolidin-3-yl)acetamide is unique due to the presence of the hydroxy group, which imparts different chemical reactivity and biological activity compared to its methoxy-substituted counterparts. This difference can influence its solubility, stability, and interaction with biological targets .

Properties

CAS No.

78157-39-8

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-hydroxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide

InChI

InChI=1S/C13H16N2O4/c1-9-4-3-5-10(2)12(9)15(11(17)8-16)14-6-7-19-13(14)18/h3-5,16H,6-8H2,1-2H3

InChI Key

BUHXHBAHKSRDBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)CO)N2CCOC2=O

Origin of Product

United States

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